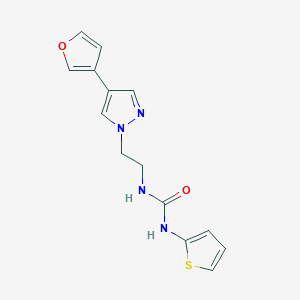

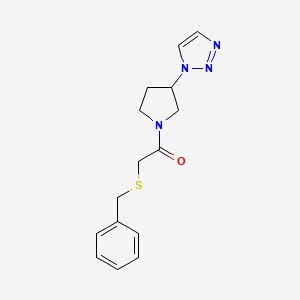

![molecular formula C15H20FN3O2S B2679674 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide CAS No. 318498-18-9](/img/structure/B2679674.png)

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide, also known as FTAA, is a small molecule that has gained attention in the scientific community for its potential use in the detection and diagnosis of protein misfolding diseases. In

Scientific Research Applications

Fluorobenzoyl Groups in Synthesis

Fluorobenzoyl groups, similar in structure to the one present in the query compound, have been used in the synthesis of glycopeptides, demonstrating advantages in carbohydrate and glycopeptide synthesis. These groups serve as protective groups, enhancing the yield and stereoselectivity of glycosylation reactions. Their use significantly suppresses β-elimination of O-linked carbohydrates, a common issue with other protective groups, offering a valuable tool in the synthesis of sensitive glycopeptide structures (Sjölin & Kihlberg, 2001).

Antitumor Applications

Derivatives related to the structure have shown potent antitumor properties. Specifically, the synthesis of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles has been investigated. These compounds exhibit selective and potent antitumor activity in vitro and in vivo, highlighting the potential of fluorine-substituted benzoyl groups in cancer therapy (Bradshaw et al., 2002).

Antimicrobial Activities

Fluorine-containing thioureido ligands, structurally akin to the query compound, have been utilized to synthesize copper(II) complexes. These complexes exhibit strong antibacterial and antifungal activities, surpassing those of the ligands alone. This suggests the potential of such compounds in developing new antimicrobial agents, with fluorine substitutions possibly enhancing their efficacy (Liu et al., 2013).

GPIIb/IIIa Integrin Antagonists

Compounds with structural similarities, featuring trisubstituted beta-amino acid derivatives and substituted benzamidine structures, have been developed as GPIIb/IIIa integrin antagonists. These molecules, such as ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, show potent platelet aggregation inhibitory activity and oral availability, indicating their potential in antithrombotic treatments (Hayashi et al., 1998).

Synthesis of Antimicrobial Compounds

The synthesis of eperezolid-like molecules, which include 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives, demonstrates the utility of fluorobenzoyl functionalities in creating compounds with high anti-Mycobacterium smegmatis activity. Such research underscores the role of these chemical structures in the development of new antimicrobial agents (Yolal et al., 2012).

properties

IUPAC Name |

N-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2S/c1-15(2,3)11(13(21)17-4)18-14(22)19-12(20)9-5-7-10(16)8-6-9/h5-8,11H,1-4H3,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJGLYHYMUJMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)NC(=S)NC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)

![5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2679599.png)

![8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2679606.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679608.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)

![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)